![molecular formula C14H26N2O3 B2500809 Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate CAS No. 2260917-54-0](/img/structure/B2500809.png)
Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
Descripción general
Descripción
Tert-butyl 9-amino-1-oxa-4-azaspiro[55]undecane-4-carboxylate is a spirocyclic compound characterized by its unique structural featuresIts molecular formula is C14H26N2O3, and it has a molecular weight of 270.37 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate typically involves the Prins cyclization reaction. This method allows the construction of the spirocyclic scaffold in a single step, introducing various substituents at position 4 of the spiro ring . Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction is favored due to its efficiency and ability to introduce multiple substituents in a single step .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate as anticancer agents. For instance, benzenesulfonamide derivatives have shown significant enzyme inhibition against carbonic anhydrase IX, which is implicated in tumor growth and metastasis. These derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity and potency against cancer cell lines such as MDA-MB-231 .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research has indicated that derivatives with similar structures can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. For example, certain compounds demonstrated over 80% inhibition against Staphylococcus aureus at concentrations of 50 µg/mL .
Case Study: Anticancer Activity
In a study evaluating the anticancer activity of various compounds, one derivative exhibited an inhibition rate of 84.19% against the leukemia cell line MOLT-4. This suggests that modifications to the spirocyclic structure can enhance anticancer efficacy, warranting further investigation into structure-activity relationships (SAR) for optimizing therapeutic outcomes .
Case Study: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of similar compounds, demonstrating significant inhibition of biofilm formation by Klebsiella pneumoniae, highlighting the potential for these compounds in treating biofilm-associated infections .
Mecanismo De Acción
The mechanism of action of tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . The compound’s unique spirocyclic structure allows it to fit into the active site of the target protein, blocking its activity .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 9-imino-9-oxo-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate
- Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
Uniqueness
Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate is unique due to its specific structural features and the ability to undergo various chemical reactions efficiently. Its spirocyclic scaffold provides a versatile platform for designing compounds with diverse biological activities .
Actividad Biológica
Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate, also known by its CAS number 2260917-54-0, is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : tert-butyl (6R,9R)-9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
- Molecular Formula : C14H26N2O3
- Molecular Weight : 270.37 g/mol
- Physical Form : Oil at room temperature
- Purity : 95%
The structure includes a spirocyclic framework, which is often associated with various biological activities due to its unique three-dimensional conformation.
Pharmacological Potential
Research indicates that compounds with a spirocyclic structure can exhibit diverse pharmacological properties. Notably, derivatives of the spiro[5.5]undecane framework have been studied for their interactions with various receptors, including opioid receptors and sigma receptors.
- Opioid Receptor Activity : Some studies have suggested that derivatives of spiro[5.5]undecane compounds can act as dual m-opioid receptor agonists and sigma receptor antagonists. This dual activity may provide therapeutic benefits in pain management and other conditions related to the central nervous system .
- Antinociceptive Effects : In vivo studies have shown that certain spirocyclic compounds exhibit significant antinociceptive effects, which are beneficial in treating pain . The mechanism often involves modulation of neurotransmitter systems and receptor interactions.
- Neuroprotective Properties : Preliminary findings suggest that these compounds may also possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .
Toxicological Profile
While exploring the biological activity, it is essential to consider the safety profile of this compound:
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
These hazard statements indicate that while the compound may have beneficial effects, caution should be exercised regarding its handling and potential toxicity .
Study on Pain Management
A notable study investigated the efficacy of spiro[5.5]undecane derivatives in managing chronic pain. The results demonstrated that these compounds significantly reduced pain perception in animal models compared to control groups. The study highlighted the importance of optimizing the molecular structure to enhance binding affinity to opioid receptors while minimizing side effects .
Synthesis and Structure-Activity Relationship (SAR)
Research has indicated that modifications to the tert-butyl group or the amino substituent can significantly influence the biological activity of the compound. A systematic approach to SAR has been employed to identify key structural features that enhance efficacy while reducing toxicity .
Propiedades
IUPAC Name |
tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-9-18-14(10-16)6-4-11(15)5-7-14/h11H,4-10,15H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMBNLDUBIKMSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCC(CC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2260917-54-0 | |
Record name | rac-tert-butyl (6r,9r)-9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.